N-[4-(ethylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE is a complex organic compound with the molecular formula C17H19N3O7S . This compound is characterized by its unique structure, which includes an ethylamino sulfonyl group, a dimethoxy group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethylamino Sulfonyl Group: This step involves the reaction of aniline with ethylamine and sulfuryl chloride to form the ethylamino sulfonyl group.
Introduction of the Dimethoxy Group: The dimethoxy groups are introduced through the methylation of hydroxy groups on the benzene ring using methyl iodide and a base such as potassium carbonate.
Nitration: The nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Scientific Research Applications
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of the nitro group and the ethylamino sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE can be compared with similar compounds such as:
N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE: This compound has a methylamino group instead of an ethylamino group, which may affect its chemical reactivity and biological activity.
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4-METHOXY-2-NITROBENZAMIDE: This compound has only one methoxy group, which may influence its solubility and interaction with molecular targets.
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-AMINOBENZAMIDE: This compound has an amino group instead of a nitro group, which can significantly alter its chemical properties and biological effects.
Properties
Molecular Formula |
C17H19N3O7S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C17H19N3O7S/c1-4-18-28(24,25)12-7-5-11(6-8-12)19-17(21)13-9-15(26-2)16(27-3)10-14(13)20(22)23/h5-10,18H,4H2,1-3H3,(H,19,21) |
InChI Key |
KAAIPKCCQPXNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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